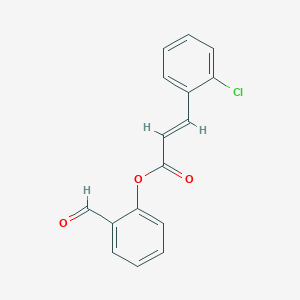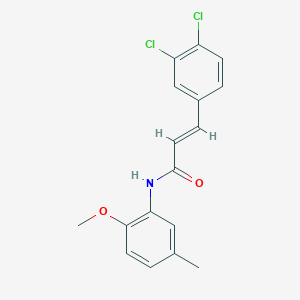
4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine, also known as BPTA, is a thiazole derivative that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine is not fully understood. However, it is believed to bind to copper ions through the thiazole ring, forming a stable complex. This complex can then be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine is its selectivity for copper ions, which makes it a valuable tool for the detection of copper in biological samples. However, one limitation is that it can only be used for the detection of copper, and not other metal ions.
List of
Zukünftige Richtungen
1. Further studies on the mechanism of action of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine
2. Development of new fluorescent probes based on the structure of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine for the detection of other metal ions
3. Investigation of the potential use of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine as a therapeutic agent for cognitive disorders
4. Evaluation of the toxicity of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine and its derivatives for potential clinical applications
5. Development of new synthetic methods for 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine and its derivatives to improve yield and purity.
Synthesemethoden
The synthesis of 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine involves the reaction of 4-bromoaniline with propyl isothiocyanate to form 4-(4-bromophenyl)-5-propyl-1,3-thiazole-2-thiol. This intermediate is then oxidized using hydrogen peroxide and acetic acid to yield 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine has been found to selectively bind to copper ions, making it a useful tool for the detection of copper in biological samples.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-2-3-10-11(15-12(14)16-10)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSAMTMLEJFKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)
![4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5772116.png)
![2-methoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B5772121.png)


![3-[(2,5-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5772150.png)

![2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5772167.png)
![3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5772172.png)
![4-chloro-N-[2-(3-chlorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5772173.png)